molecular formula C8H8O2 B1360083 5-Methyl-1,3-benzodioxole CAS No. 7145-99-5

5-Methyl-1,3-benzodioxole

Cat. No.: B1360083
CAS No.: 7145-99-5
M. Wt: 136.15 g/mol
InChI Key: GHPODDMCSOYWNE-UHFFFAOYSA-N
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Description

5-Methyl-1,3-benzodioxole is an organic compound with the molecular formula C8H8O2 It is a derivative of 1,3-benzodioxole, where a methyl group is attached to the benzene ring This compound is known for its unique structural features, which include a methylenedioxy group fused to a benzene ring

Biochemical Analysis

Biochemical Properties

5-Methyl-1,3-benzodioxole plays a significant role in biochemical reactions, particularly as a cation scavenger. It is used for the selective cleavage of 4-(3,4-dimethoxyphenyl)benzyl ethers, affording the corresponding deprotected products in the presence of trifluoroacetic acid . Additionally, it serves as a starting material for the synthesis of 1,3-Benzodioxole-5-carboxaldehyde via photooxidation using CBr4 . The compound interacts with various enzymes and proteins, facilitating these biochemical transformations.

Cellular Effects

This compound has been shown to exhibit antitumor properties. In studies involving human colon cancer cell tumor xenografts, the compound significantly decreased tumor growth through the activation of the p53-mediated p27/Kip1 signaling pathway . This indicates its potential impact on cell signaling pathways, gene expression, and cellular metabolism. Furthermore, it has been observed to induce cell cycle arrest in the G0/G1 phase, leading to a decrease in cyclins D1, D3, and A .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It has been found to inhibit the thioredoxin system, inducing oxidative stress and initiating apoptosis in vitro and in vivo . The compound’s ability to bind to specific enzymes and alter their activity is crucial for its biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits excellent stability and compatibility with various solvents, making it a valuable tool in organic chemistry . Long-term studies have shown that it maintains its antitumor activity without causing significant toxicity or adverse effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can significantly reduce tumor growth without causing gross toxicity . Higher doses may lead to adverse effects, including changes in body weight and organ function .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the biosynthesis of prostaglandin H2 from arachidonic acid . It interacts with cyclooxygenase enzymes, inhibiting their activity and affecting the production of prostaglandins, which play essential roles in different biological responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . Its localization and accumulation are influenced by these interactions, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that it reaches the appropriate sites within the cell to exert its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-1,3-benzodioxole can be synthesized through several methods. One common approach involves the reaction of catechol with disubstituted halomethanes . Another method includes the chloromethylation of 1,3-benzodioxole, followed by nitrile formation, hydrolysis, and reduction . These reactions typically require specific conditions such as the presence of catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as esterification, reduction, and purification to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,3-benzodioxole undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can produce different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction might produce alcohols or hydrocarbons .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-Methyl-1,3-benzodioxole include:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of the methyl group influences its behavior in chemical reactions and its interactions with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-methyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-6-2-3-7-8(4-6)10-5-9-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPODDMCSOYWNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90221641
Record name 1,3-Benzodioxole, 5-methyl-
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7145-99-5
Record name 5-Methyl-1,3-benzodioxole
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Record name 1,3-Benzodioxole, 5-methyl-
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Record name 1,3-Benzodioxole, 5-methyl-
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Record name 5-methyl-1,3-benzodioxole
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Record name 5-Methyl-1,3-benzodioxole
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Synthesis routes and methods I

Procedure details

4-methylcatechol (15 g, 120.9 mmol) was added to a suspension of cesium carbonate (50 g, 154 mmol) in dimethylformamide (60 mL). The mixture was put under vacuum and purged with nitrogen three times. At ambient temperature, dichloromethane (15.4 g, 181.3 mmol) was added, and then the reaction mixture was heated at about 110° C. for about 2 hours. After cooling to ambient temperature, the reaction was quenched with water (500 mL) and extracted with ether-pentane (1:1 ratio, 3×500 mL). The combined organic layers were washed with water (3×1000 mL), dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to afford the desired product (50 g, 30%). 1H NMR (300 MHz, CDCl3) δ 6.71-6.59 (m, 3H), 5.88 (s, 2H), 2.27 (s, 3H); GC-MS: m/z=136 (MH)+.
Quantity
15 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step Two
Yield
30%

Synthesis routes and methods II

Procedure details

A mixture of 4-methylcatechol (26.0 g, 209.4 mmol) and NaOH (18.4 g, 461.0 mmol) in CH2Cl2 (40.0 mL) was heated to 100° C. under nitrogen for 2 hours. The solution was allowed to cool to ambient temperature and diluted with ethyl acetate (500 mL). The mixture was washed with NaHCO3 (200 mL) and H2O (2×200 mL). The organic layer was dried over Na2SO4, filtered and concentrated to give a crude oil. Flash chromatography eluting with hexane (100%) gradient to ether/hexane (1:1) afforded the title intermediate as a colorless oil 20.5 g (71.9%).
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
71.9%

Synthesis routes and methods III

Procedure details

Alternatively, a solution composed of 0.7 mol of the compound (V) obtained by the above process, 1.75 mols of sodium hydroxide, and a 2.8-fold amount by weight, based on (V), of water was added dropwise to a solution composed of a 1.6-fold amount by weight, based on (V), of water, 2.0 mols of dibromomethane, and 0.007 mol of tetra-n-butylammonium bromide over 5 hours under reflux condition. After completion of the dropwise addition, the mixture was maintained at the same temperature for 2 hours while stirring. After completion of the reaction, the reaction mixture was extracted with toluene and, after liquid separation, the toluene was distilled off from the resulting organic layer. Distillation of the residue gave 3,4-methylenedioxytoluene (VI-1) in 89% yield.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mol
Type
reactant
Reaction Step Two
Quantity
0.007 mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-1,3-benzodioxole
Reactant of Route 2
5-Methyl-1,3-benzodioxole
Reactant of Route 3
5-Methyl-1,3-benzodioxole
Reactant of Route 4
5-Methyl-1,3-benzodioxole
Reactant of Route 5
Reactant of Route 5
5-Methyl-1,3-benzodioxole
Reactant of Route 6
5-Methyl-1,3-benzodioxole

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